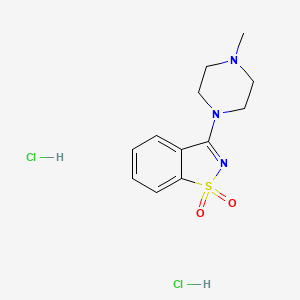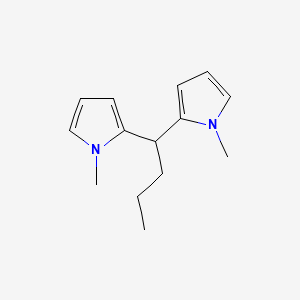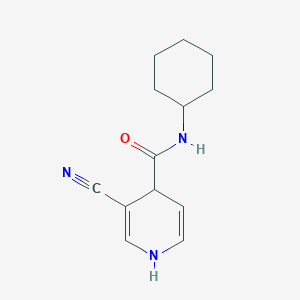![molecular formula C14H18N8O B12634197 N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)
N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a complex organic compound that features both imidazole and purine moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the purine ring is a fused bicyclic structure with four nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and purine intermediates separately, followed by their coupling through a series of condensation and substitution reactions.
Imidazole Intermediate Synthesis: The imidazole ring can be synthesized using a condensation reaction between glyoxal and ammonia, followed by further functionalization to introduce the propyl group.
Purine Intermediate Synthesis: The purine ring can be synthesized through a series of cyclization reactions starting from simple amines and formamide derivatives.
Coupling Reaction: The final step involves coupling the imidazole and purine intermediates using a suitable linker, such as beta-alaninamide, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The imidazole and purine rings can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole and purine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the purine ring can mimic nucleotides, allowing the compound to interfere with biological processes like DNA replication or protein synthesis. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Aminopropyl)imidazole
- 3-(1H-Imidazol-1-yl)propylamine
- 3-(1H-Imidazol-1-yl)propylamine
- N-(3-Aminopropyl)imidazole
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide is unique due to its combined imidazole and purine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler imidazole or purine derivatives.
Propriétés
Formule moléculaire |
C14H18N8O |
|---|---|
Poids moléculaire |
314.35 g/mol |
Nom IUPAC |
N-(3-imidazol-1-ylpropyl)-3-(7H-purin-6-ylamino)propanamide |
InChI |
InChI=1S/C14H18N8O/c23-11(16-3-1-6-22-7-5-15-10-22)2-4-17-13-12-14(19-8-18-12)21-9-20-13/h5,7-10H,1-4,6H2,(H,16,23)(H2,17,18,19,20,21) |
Clé InChI |
PNXSCADVSANWMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CCCNC(=O)CCNC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12634117.png)

![(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634135.png)

![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)




![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)

![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)
